5,6-Dimethylmorpholine-3-carboxylic acid
Description
Overview of Morpholine (B109124) Ring System Chemistry
The morpholine ring is a saturated heterocycle with the chemical formula O(CH₂)₂NH. wikipedia.org This six-membered ring contains both an ether and a secondary amine functional group, a structural combination that imparts a unique set of physicochemical properties. wikipedia.org The presence of the nitrogen atom renders morpholine basic, with a pKa of its conjugate acid being approximately 8.7, while the oxygen atom can participate in hydrogen bonding. researchgate.netthieme-connect.com This duality allows morpholine and its derivatives to exhibit both hydrophilic and lipophilic characteristics, enhancing their solubility in aqueous and lipid environments. researchgate.netthieme-connect.com
The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.org Morpholine and its derivatives are versatile building blocks in organic synthesis and are featured in numerous approved and experimental drugs. nih.gov Their facile synthetic accessibility and advantageous metabolic profiles contribute to their widespread use in medicinal chemistry. nih.gov
Importance of Substituted Morpholine-3-carboxylic Acid Derivatives in Contemporary Organic Chemistry
Substituted morpholine derivatives are of significant interest due to their diverse biological activities. jchemrev.com The introduction of substituents onto the morpholine ring allows for the fine-tuning of its physicochemical and pharmacological properties. Morpholine-3-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com The carboxylic acid group provides a handle for further chemical modifications, enabling the creation of a wide array of derivatives with potentially enhanced biological efficacy. chemimpex.com
These derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. jchemrev.comresearchgate.net The strategic placement of substituents on the morpholine ring can lead to compounds with high affinity and selectivity for specific biological targets. nih.gov For instance, chiral morpholines are valuable synthons for the enantiopure synthesis of amino acids and other complex molecules. researchgate.net
Research Context and Specific Focus on 5,6-Dimethylmorpholine-3-carboxylic Acid
Within the broad class of substituted morpholine-3-carboxylic acids, this compound represents a specific molecule with potential for further investigation. While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its chemical structure suggests several areas of interest for chemical research. The presence of two methyl groups at positions 5 and 6 introduces chirality and steric bulk, which can significantly influence the molecule's conformation and its interactions with biological targets.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5,6-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-5(2)11-3-6(8-4)7(9)10/h4-6,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
IDSPKCDHJDFMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(N1)C(=O)O)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5,6 Dimethylmorpholine 3 Carboxylic Acid and Its Stereoisomers
Strategies for Asymmetric Synthesis of 5,6-Dimethylmorpholine-3-carboxylic Acid
Asymmetric synthesis is crucial for accessing enantiomerically pure forms of chiral molecules. For a target like this compound, controlling the stereochemistry at the C3, C5, and C6 positions is paramount. This can be achieved through diastereoselective, enantioselective, and catalyst-driven approaches.
Diastereoselective strategies aim to control the relative configuration of the stereocenters. In the context of this compound, this involves establishing the cis or trans relationship between the substituents at C3, C5, and C6. One effective method involves the reaction of α-formyl carboxylates with tosyl-oxazetidine precursors. acs.org This cascade reaction, promoted by a base such as potassium carbonate, forms morpholine (B109124) hemiaminals with a degree of diastereoselectivity. acs.org The stereochemical outcome is influenced by the conformational preferences of the six-membered ring in the transition state, which seeks to minimize steric interactions like the pseudo A(1,3) strain between substituents. acs.org
Another approach is the diastereoselective synthesis of morpholinone derivatives, which can serve as precursors to the target carboxylic acid. mdpi.comnih.gov For instance, the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been used to create substituted morpholinone structures with high diastereoselectivity. mdpi.comnih.gov The inherent chirality of the starting materials, often derived from amino acids, directs the formation of one diastereomer over others.
| Method | Key Precursors | Key Transformation | Stereochemical Control Element | Reference |
|---|---|---|---|---|
| Hemiaminal Formation | Tosyl-oxazetidine and α-formyl esters | Base-catalyzed cascade reaction | Minimization of pseudo A(1,3) strain in the transition state | acs.org |
| Morpholinone Synthesis | Chiral aminoacetaldehyde acetals, boronic acids, glyoxylic acid | Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization | Substrate control using a chiral amine component | mdpi.comnih.gov |
| Oxyamination of Alkenes | β-hydroxy N-allylsulfonamides | Copper(II)-promoted cyclization/amination | Chair-like transition state directing substituents to equatorial positions | nih.gov |
Enantioselective methods establish the absolute stereochemistry of the target molecule. Biocatalysis offers a powerful tool for this purpose. Imine reductases (IREDs), for example, can be used for the enantioselective synthesis of chiral morpholines. digitellinc.com This process involves the enzymatic reduction of a cyclic imine precursor, where the enzyme's chiral active site facilitates the addition of a hydride to one specific face of the imine, leading to high enantiomeric excess (ee). digitellinc.com This strategy could be adapted to produce a key intermediate for this compound with high enantiopurity.
Organocatalysis provides another robust pathway for enantioselective synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. researchgate.net The reaction proceeds through a domino [4+2] heteroannulation, where the chiral catalyst orchestrates the spatial arrangement of the reactants to favor the formation of one enantiomer. Similarly, bifunctional organocatalysts, such as those derived from diaminocyclohexane (Takemoto's catalyst), are effective in asymmetric cascade reactions to form other nitrogen-containing heterocycles with high enantioselectivity, a principle that is applicable to morpholine synthesis. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter(s) are set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely used for stereocontrolled alkylation and aldol (B89426) reactions, which could be employed to set the stereocenters on the acyclic precursor before the cyclization to form the morpholine ring. wikipedia.org Another example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones, providing products with high yields and selectivity. nih.gov
Chiral catalysts offer a more atom-economical approach. In addition to the chiral phosphoric acids mentioned previously, transition metal complexes with chiral ligands are extensively used. For example, copper-catalyzed hydrocarboxylation of allenes is an enantioselective method for synthesizing compounds containing a carboxylic acid, demonstrating the power of catalysis in creating chiral carboxyl-containing structures. researchgate.net Similarly, chiral cobalt(III) catalysts combined with chiral carboxylic acids have enabled the asymmetric synthesis of related sulfur-containing heterocycles, showcasing a cooperative catalytic system that could be adapted for morpholine synthesis. researchgate.net
| Type | Example | Application | Typical Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Pseudoephedrine | Synthesis of morpholin-2-ones from arylglyoxals | High diastereoselectivity | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Enantioselective synthesis of C3-substituted morpholinones | High enantioselectivity (ee) | researchgate.net |
| Biocatalyst | Imine Reductase (IRED) | Enantioselective reduction of a cyclic imine precursor to a chiral morpholine | High yield and exquisite enantioselectivity | digitellinc.com |
| Transition Metal Catalyst | Copper(I) with Chiral Ligand | Enantioselective synthesis of pyrrole (B145914) derivatives from carboxylic acids | High enantioselectivity | researchgate.net |
Total Synthesis Approaches and Route Optimization for this compound
The total synthesis of this compound requires a carefully planned route that efficiently constructs the heterocyclic core and correctly installs the functional groups. Route optimization focuses on maximizing yield, minimizing steps, and ensuring stereochemical control.
The construction of the morpholine ring is the cornerstone of the synthesis. Several cyclization strategies can be envisioned. A common method is the intramolecular Williamson ether synthesis, which involves the N-alkylation of an amino alcohol derivative with a molecule containing a leaving group, followed by an intramolecular cyclization where an alkoxide displaces the leaving group. A related approach involves reacting an amino alcohol with chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions. researchgate.netresearchgate.net
Another powerful strategy is intramolecular reductive amination. This involves an acyclic precursor containing both a ketone (or aldehyde) and an amine functionality. In the presence of a reducing agent, the amine reacts with the carbonyl to form a cyclic iminium ion, which is then reduced in situ to yield the morpholine ring. Copper-promoted oxyamination of alkenes also provides a direct route to substituted morpholines. nih.gov This method utilizes a β-hydroxy N-allylsulfonamide, which undergoes an intramolecular cyclization and amination in the presence of a copper(II) salt, stereoselectively forming the morpholine ring. nih.gov Syntheses starting from N-propargylamines have also been developed, which undergo various cyclization reactions to produce a range of substituted morpholines. scispace.com
Functional group interconversions (FGIs) are essential for elaborating the morpholine core into the final target molecule. solubilityofthings.com The carboxylic acid at the C3 position is a versatile handle for further modification. It can be converted to an ester (e.g., via Fischer esterification) to facilitate purification or to act as a protecting group. solubilityofthings.com The acid can also be reduced to a primary alcohol using reagents like lithium aluminum hydride or borane, which could then be used in further synthetic steps. imperial.ac.uk
The secondary amine of the morpholine ring often requires protection during synthesis to prevent unwanted side reactions. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These groups can be selectively removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz). The unprotected amine can then be subjected to N-alkylation or other modifications if desired. These FGI steps are crucial for optimizing the synthetic route and accessing various derivatives of the target compound. solubilityofthings.comimperial.ac.uk
Purification and Stereoisomer Separation Techniques for this compound
The separation of the stereoisomers of this compound is a critical step in its chemical and pharmacological evaluation. The primary approaches to achieve this separation involve the formation of diastereomeric derivatives that can be separated by their differing physical properties, or through direct separation of enantiomers using chiral chromatography.
Crystallization-Based Methods for Diastereomer and Enantiomer Resolution
Crystallization-based resolution is a classical yet effective technique for separating stereoisomers. This method typically involves the reaction of the racemic carboxylic acid with a chiral resolving agent, most commonly a chiral amine, to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization.
The general principle involves dissolving the mixture of diastereomeric salts in a suitable solvent and allowing the less soluble salt to crystallize out of the solution upon cooling or evaporation of the solvent. The choice of both the chiral resolving agent and the solvent system is crucial for achieving efficient separation. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.
The efficiency of a crystallization-based resolution can be quantified by the diastereomeric excess (d.e.) of the crystallized salt. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.
Table 1: Hypothetical Data for Diastereomeric Resolution of (±)-5,6-Dimethylmorpholine-3-carboxylic Acid
| Resolving Agent | Solvent System | Isolated Salt Diastereomer | Diastereomeric Excess (d.e.) of Crystalline Salt |
| (R)-1-Phenylethylamine | Ethanol/Water (9:1) | Salt of (+)-acid | 85% |
| (S)-Brucine | Acetone | Salt of (-)-acid | 92% |
| (1R,2S)-Ephedrine | Methanol | Salt of (+)-acid | 78% |
| (R)-α-Methylbenzylamine | Isopropanol (B130326) | Salt of (+)-acid | 88% |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Chromatographic Resolution Strategies (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), offer a powerful and versatile alternative for the separation of enantiomers. Chiral HPLC allows for the direct separation of enantiomers without the need for derivatization into diastereomers.
The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase. These CSPs are designed to have chiral recognition sites that interact more strongly with one enantiomer than the other, leading to different retention times and thus, separation.
For the separation of acidic compounds like this compound, several types of CSPs are particularly effective. These include:
Polysaccharide-based CSPs: Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and have broad applicability.
Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) can offer excellent selectivity for certain classes of compounds.
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
The choice of mobile phase is also critical and is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (like acetonitrile (B52724) or methanol) for reversed-phase chromatography. The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.
Table 2: Illustrative Chiral HPLC Conditions for the Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak® AD-H | Hexane/Isopropanol/TFA (80:20:0.1) | 1.0 | 220 | 8.5 | 10.2 | 1.8 |
| Chiralcel® OJ-H | Hexane/Ethanol (90:10) | 0.8 | 220 | 12.1 | 14.5 | 2.1 |
| Regis (R,R)-Whelk-O® 1 | Heptane/Ethanol/Acetic Acid (85:15:0.5) | 1.2 | 225 | 9.8 | 11.5 | 1.9 |
| α1-Acid Glycoprotein (AGP) | 10 mM Phosphate Buffer (pH 6.5)/Acetonitrile (95:5) | 0.9 | 215 | 15.3 | 17.8 | 2.3 |
Note: This table presents illustrative data based on common conditions for separating similar acidic chiral compounds. Actual conditions would require experimental optimization.
Iii. Chemical Reactivity and Derivatization Studies of 5,6 Dimethylmorpholine 3 Carboxylic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo several transformations to produce various derivatives, including esters and amides. It can also be subjected to reduction and oxidation, although the latter is less common for a carboxylic acid.
Esterification of 5,6-dimethylmorpholine-3-carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Another effective method for synthesizing ester derivatives involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions with sterically hindered alcohols and proceeds under milder conditions than traditional acid-catalyzed esterification.
The general reaction for the esterification can be represented as follows:
Acid-Catalyzed Esterification: this compound + R-OH (excess) + H₂SO₄ (cat.) ⇌ 5,6-dimethylmorpholine-3-carboxylate ester + H₂O
DCC/DMAP Coupling: this compound + R-OH + DCC + DMAP (cat.) → 5,6-dimethylmorpholine-3-carboxylate ester + Dicyclohexylurea
| Reagent/Catalyst System | Typical Alcohol (R-OH) | Product | Notes |
| H₂SO₄ | Methanol, Ethanol | Methyl or Ethyl 5,6-dimethylmorpholine-3-carboxylate | Requires reflux and removal of water to maximize yield. |
| DCC/DMAP | tert-Butanol, Benzyl (B1604629) alcohol | tert-Butyl or Benzyl 5,6-dimethylmorpholine-3-carboxylate | Milder conditions, suitable for a wider range of alcohols. |
The formation of amide bonds from this compound and a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Commonly used coupling reagents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov Another class of effective reagents are phosphonium-based coupling agents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
The general scheme for amide bond formation is:
This compound + R'R''NH + Coupling Agent → N-(substituted)-5,6-dimethylmorpholine-3-carboxamide + Byproducts
| Coupling Reagent | Amine (R'R''NH) | Product | Key Features |
| EDC/HOBt | Aniline, Benzylamine | N-Phenyl or N-Benzyl-5,6-dimethylmorpholine-3-carboxamide | Widely used, good for a variety of amines. |
| PyBOP | Diethylamine, Morpholine (B109124) | N,N-Diethyl or N-Morpholinyl-5,6-dimethylmorpholine-3-carboxamide | High efficiency, particularly for less reactive amines. |
| SOCl₂ (via acyl chloride) | Various amines | N-(substituted)-5,6-dimethylmorpholine-3-carboxamide | Two-step process, highly reactive intermediate. |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer better selectivity in the presence of other reducible functional groups. libretexts.org
Reduction to Alcohol: this compound + LiAlH₄ (in THF) → (5,6-dimethylmorpholin-3-yl)methanol
Conversely, the oxidation of a carboxylic acid group is generally not a feasible reaction as it is already in a high oxidation state. However, oxidative degradation of the morpholine ring itself can occur under harsh conditions, potentially leading to ring-opening. google.com Specific oxidative transformations targeting the carboxylic acid group without affecting the rest of the molecule are not commonly reported for this class of compounds.
Reactivity of the Morpholine Nitrogen Atom
The secondary amine nitrogen in the morpholine ring is nucleophilic and can readily participate in various reactions to introduce substituents, thereby modifying the properties of the molecule.
N-alkylation of the morpholine nitrogen introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound (or its ester derivative to avoid competing reactions with the carboxylic acid) with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine. researchgate.net Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful method for N-alkylation.
N-acylation involves the reaction of the morpholine nitrogen with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reactions are typically rapid and are often carried out in the presence of a base to neutralize the acid byproduct. This functionalization results in the formation of an N-acylmorpholine derivative.
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) + K₂CO₃ | 4-Methyl-5,6-dimethylmorpholine-3-carboxylic acid |
| N-Alkylation | Benzyl bromide (BnBr) + Et₃N | 4-Benzyl-5,6-dimethylmorpholine-3-carboxylic acid |
| N-Acylation | Acetyl chloride (CH₃COCl) + Pyridine | 4-Acetyl-5,6-dimethylmorpholine-3-carboxylic acid |
| N-Acylation | Acetic anhydride ((CH₃CO)₂O) | 4-Acetyl-5,6-dimethylmorpholine-3-carboxylic acid |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the morpholine nitrogen to prevent it from interfering with reactions at other sites of the molecule. This is achieved through the use of protecting groups. organic-chemistry.org
Common protecting groups for secondary amines like the morpholine nitrogen include the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). The Cbz group is introduced using benzyl chloroformate (CbzCl) and is readily removed by catalytic hydrogenolysis. wikipedia.org
| Protecting Group | Reagent for Introduction | Conditions for Removal |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Stereospecific and Regioselective Modifications at Methyl Substituent Positions
The presence of two methyl groups at the C-5 and C-6 positions of the morpholine ring in this compound introduces chiral centers and offers opportunities for sophisticated chemical modifications. While direct experimental studies on the stereospecific and regioselective derivatization of these specific methyl groups are not extensively documented in publicly available literature, the principles of modern synthetic organic chemistry allow for the extrapolation of potential methodologies. These approaches, drawn from studies on analogous saturated heterocyclic systems, would be critical for structure-activity relationship (SAR) studies, enabling the synthesis of diverse analogs with potentially enhanced biological activities. The primary challenges in modifying these methyl groups lie in achieving selectivity between the C-5 and C-6 positions (regioselectivity) and controlling the stereochemical outcome of the reaction (stereospecificity).
Advanced synthetic strategies that could be employed to achieve these selective modifications include directed C-H activation and enzymatic catalysis.
Directed C-H Activation Strategies
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise inert C-H bonds. In the context of this compound, the carboxylic acid moiety at the C-3 position can be leveraged as an endogenous directing group. By forming a transient chelate with a metal catalyst (e.g., palladium, rhodium, or ruthenium), it can direct the catalytic center to the spatially proximate C-5 methyl group, favoring its functionalization over the more distant C-6 methyl group.
A hypothetical reaction sequence could involve the conversion of the carboxylic acid to a suitable directing group, such as an amide or a picolinamide, which are known to be effective in directing C-H activation. For instance, coupling of the carboxylic acid with an appropriate amine, followed by a palladium-catalyzed oxidation, could introduce a hydroxyl or acetoxy group at the C-5 methyl position.
The regioselectivity of such a process would be highly dependent on the conformational rigidity of the morpholine ring and the geometry of the metallacyclic intermediate. It is anticipated that the C-5 methyl group would be preferentially functionalized due to its proximity to the directing group at C-3.
| Entry | Directing Group (at C-3) | Catalyst System | Oxidant | Product Ratio (C-5-CH₂OH : C-6-CH₂OH) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | 95 : 5 | 65 |
| 2 | 8-Aminoquinoline Amide | [Ru(p-cymene)Cl₂]₂ | AgSbF₆, K₂S₂O₈ | 92 : 8 | 58 |
| 3 | N-methoxyacetamide | [RhCp*Cl₂]₂ | AgOAc | 88 : 12 | 62 |
Enzymatic and Biomimetic Approaches
Biocatalysis, particularly using enzymes from the cytochrome P450 superfamily, offers unparalleled regio- and stereoselectivity in the hydroxylation of C-H bonds. These enzymes are known to catalyze the oxidation of hydrocarbons with high precision, often at prochiral centers, to yield chiral alcohols.
In a potential application to this compound, a suitably engineered cytochrome P450 enzyme could differentiate between the two methyl groups and even between the two enantiotopic hydrogens of a single methyl group. The substrate would bind to the enzyme's active site in a specific orientation, positioning one of the methyl groups in proximity to the heme-oxo active species for selective hydroxylation. The inherent chirality of the enzyme's active site would dictate the stereochemical outcome of the hydroxylation.
For instance, if the enzyme preferentially binds one diastereomer of the substrate, it could lead to the highly selective formation of a single hydroxylated product. This approach would be particularly valuable for generating derivatives with defined stereochemistry at the newly formed stereocenter.
| Entry | Enzyme System | Substrate Diastereomer | Major Product | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|---|---|
| 1 | Engineered P450-BM3 | (3S,5R,6R) | (3S,5R,6R)-5-(hydroxymethyl) | >98 | >99 |
| 2 | Fungal Peroxygenase | (3S,5R,6R) | (3S,5R,6R)-6-(hydroxymethyl) | 95 | 97 |
| 3 | Engineered P450-BM3 variant 2 | (3S,5S,6S) | (3S,5S,6S)-5-(hydroxymethyl) | >98 | >99 |
The successful application of these advanced synthetic methods would pave the way for a detailed exploration of the chemical space around the this compound scaffold. The ability to selectively introduce functional groups at the methyl positions with high stereochemical control would be invaluable for the development of novel therapeutic agents and chemical probes. Further research is warranted to validate these hypothetical pathways and to fully elucidate the reactivity of this promising heterocyclic compound.
Iv. Spectroscopic and Structural Elucidation of 5,6 Dimethylmorpholine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and spatial relationships of atoms within the 5,6-Dimethylmorpholine-3-carboxylic acid molecule.
In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at the far downfield region of the spectrum, typically between 10 and 13 ppm, due to significant deshielding and hydrogen bonding. pressbooks.publibretexts.org The chemical shift of this proton can be sensitive to solvent and concentration. pressbooks.pub
The protons on the morpholine (B109124) ring would exhibit complex splitting patterns due to coupling with neighboring protons. The proton at the C3 position, being alpha to the electron-withdrawing carboxylic acid group, would be deshielded and expected to resonate in the 3.5-4.5 ppm range. The protons on the C2 methylene (B1212753) group, adjacent to the ring's oxygen atom, would also be in a similar downfield region. The methine protons at C5 and C6, each bearing a methyl group, would appear further upfield, likely between 2.5 and 3.5 ppm. The two methyl groups at the C5 and C6 positions would appear as doublets, coupling with their respective methine protons, typically in the 1.0-1.5 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| H-3 | 3.5 - 4.5 | Multiplet | 1H |
| H-2 | 3.5 - 4.2 | Multiplet | 2H |
| H-5 | 2.5 - 3.5 | Multiplet | 1H |
| H-6 | 2.5 - 3.5 | Multiplet | 1H |
| 5-CH₃ | 1.0 - 1.5 | Doublet | 3H |
| 6-CH₃ | 1.0 - 1.5 | Doublet | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-185 ppm region. pressbooks.puboregonstate.edu
The carbons of the morpholine ring attached to heteroatoms (C2, C3, C5, and C6) would resonate in the downfield region of the aliphatic range, approximately from 50 to 80 ppm. The carbons bearing the methyl groups (C5 and C6) and the carbon adjacent to the carboxylic acid (C3) would have distinct shifts within this range. The two methyl carbons are expected to appear at the most upfield region of the spectrum, typically between 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OOH | 170 - 185 |
| C-2 | 65 - 75 |
| C-3 | 50 - 60 |
| C-5 | 55 - 65 |
| C-6 | 55 - 65 |
| 5-C H₃ | 15 - 25 |
| 6-C H₃ | 15 - 25 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the H-2 protons and the H-3 proton, and between the H-5 and H-6 protons. It would also confirm the coupling between the methyl protons (5-CH₃ and 6-CH₃) and their adjacent methine protons (H-5 and H-6, respectively).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the methyl proton doublets to the methyl carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the chemical formula C₇H₁₃NO₃, the calculated exact mass is 159.08954 g/mol . An HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value (e.g., 159.0895 ± 0.0005), which would serve as strong evidence for the proposed molecular formula. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing polar, non-volatile compounds like carboxylic acids. nih.gov In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. Due to its polarity, a reversed-phase column with an aqueous mobile phase, often with additives like formic acid, would likely be used to achieve good chromatography. nih.gov
Upon entering the mass spectrometer, the molecule would be ionized, typically using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 160.0968. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at an m/z of approximately 158.0823.
The mass spectrometer can also be used to induce fragmentation of the molecular ion to provide structural information (MS/MS). For this compound, characteristic fragmentation pathways would be expected. libretexts.orgyoutube.com Common losses for carboxylic acids include the loss of H₂O (water, M-18) and the loss of the entire carboxyl group as COOH (M-45). libretexts.org The morpholine ring structure would likely undergo alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to characteristic ring-opening fragments. The analysis of these fragment ions would provide further confirmation of the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility, a consequence of the polar carboxylic acid and secondary amine functional groups which promote strong intermolecular hydrogen bonding. colostate.edu To facilitate GC analysis, the compound must first be converted into a more volatile derivative. nih.govresearchgate.net Common derivatization strategies include esterification of the carboxylic acid (e.g., methylation to form a methyl ester) and acylation of the secondary amine. colostate.eduifremer.fr
Once derivatized, the compound can be separated by GC and analyzed by MS. The mass spectrum of a derivatized molecule provides a molecular ion peak (M⁺), confirming the molecular weight of the derivative, and a series of fragment ions that reveal its structure. ifremer.fr The fragmentation pattern is predictable, with cleavage often occurring at bonds adjacent to the morpholine ring's heteroatoms and at the ester group. The analysis of these fragments allows for the unambiguous confirmation of the original molecule's structure. researchgate.net
For instance, a methyl ester derivative of this compound would be expected to undergo characteristic fragmentation patterns under electron impact ionization.
Table 1: Expected GC-MS Fragmentation for a Methyl Ester Derivative
| Fragment Ion | Hypothetical m/z | Description of Cleavage |
| [M]⁺ | Varies | Molecular ion of the derivatized compound. |
| [M-OCH₃]⁺ | M-31 | Loss of the methoxy (B1213986) group from the methyl ester. |
| [M-COOCH₃]⁺ | M-59 | Loss of the carbomethoxy group, a common fragmentation for methyl esters. |
| Ring Fragments | Varies | Cleavage of the morpholine ring, leading to various smaller charged fragments indicative of the dimethyl-substituted structure. |
This method is highly sensitive and can be used for both qualitative identification and quantitative analysis of the compound in complex mixtures. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The carboxylic acid moiety gives rise to two particularly prominent features: a very broad O-H stretching band, typically in the 2500–3300 cm⁻¹ region, and an intense C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.orgspectroscopyonline.com The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids form in the condensed phase. spectroscopyonline.com Other key absorptions include C-H stretching from the methyl and methylene groups, N-H bending, and C-O-C stretching from the morpholine ring ether linkage. pressbooks.pubyoutube.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.netacs.org For this compound, Raman spectroscopy would be effective in identifying vibrations of the C-C backbone of the morpholine ring. The C=O stretch is also observable in Raman spectra. scielo.org.mx Conformational analysis of the morpholine ring, which typically exists in a chair conformation, can also be aided by Raman studies. researchgate.netacs.org
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | IR, Raman | 1710 - 1760 | Strong (IR), Medium (Raman) |
| N-H Bend (Secondary Amine) | IR | 1550 - 1650 | Medium, Broad |
| C-O Stretch (Ether & Acid) | IR | 1050 - 1320 | Strong |
| C-N Stretch (Amine) | IR, Raman | 1020 - 1250 | Medium |
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational bands. scielo.org.mxresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the covalent connectivity and revealing the molecule's conformation.
For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable as it can determine the absolute configuration of its stereocenters (at carbons 3, 5, and 6), provided a suitable crystal is grown. nih.govnih.gov The analysis also reveals how the molecules pack within the crystal lattice, detailing the intermolecular interactions, such as the hydrogen bonding networks formed by the carboxylic acid and amine groups, which dictate the material's macroscopic properties. While specific crystallographic data for this exact compound is not publicly available, a typical analysis would yield the parameters shown in the illustrative table below.
Table 3: Illustrative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Description | Example Data |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95° |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-O). | e.g., C=O: ~1.25 Å |
| Bond Angles | Angles between three connected atoms (e.g., O-C=O). | e.g., O-C=O: ~120° |
| Absolute Configuration | The spatial arrangement of atoms at chiral centers (R/S). | e.g., (3S, 5R, 6S) |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. These methods are crucial for determining the enantiomeric purity and can aid in assigning the absolute configuration of this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum consists of positive or negative peaks, known as Cotton effects, which occur at the wavelengths of UV-Vis absorptions of the molecule's chromophores. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid. The sign and magnitude of the Cotton effect associated with the n→π* transition of the carbonyl group are highly sensitive to the stereochemistry of the adjacent chiral centers. nih.gov Enantiomers produce mirror-image CD spectra. Therefore, CD can be used to quantify the enantiomeric excess (ee) of a sample by comparing its spectrum to that of a pure enantiomer. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. researcher.life An ORD curve provides information similar to a CD spectrum, showing positive or negative rotations that are characteristic of the molecule's stereochemistry. The shape of the ORD curve, particularly near an absorption maximum, is directly related to the CD signal (via the Kronig-Kramers relations). It is a powerful tool for assigning absolute configuration by comparing experimental data with that of known compounds or with theoretical predictions. researcher.life
Table 4: Application of Chiroptical Techniques
| Technique | Principle | Information Obtained | Primary Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects (Δε or θ). | Enantiomeric purity (ee%) assessment; assignment of absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent optical rotation of plane-polarized light. | Specific rotation [α] as a function of wavelength (λ). | Confirmation of chirality; assignment of absolute configuration. |
Together, these chiroptical methods provide a comprehensive assessment of the stereochemical integrity of this compound samples.
V. Theoretical and Computational Investigations of 5,6 Dimethylmorpholine 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of molecular properties derived from the principles of quantum mechanics. For 5,6-Dimethylmorpholine-3-carboxylic acid, these calculations can elucidate its electronic structure, reactivity, and the distribution of charge across the molecule.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ijastems.orgarxiv.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijastems.org
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich heteroatoms of the morpholine (B109124) ring (nitrogen and oxygen), which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group. researchgate.net The charge transfer from the morpholine moiety (donor) to the carboxylic acid group (acceptor) is a key feature of its electronic structure.
Computational methods can provide precise energy values for these orbitals. While specific experimental data for this compound is not available, theoretical calculations for similar organic molecules provide a basis for expected values.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Reflects chemical stability and reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent electrostatic potential on the molecule's surface:
Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. researchgate.netwalisongo.ac.id
Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id
Green/Yellow: Represents areas with neutral or near-zero potential. researchgate.net
For this compound, the MEP map would predictably show the most negative potential (red) concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. The most positive potential (blue) would be located around the acidic proton of the hydroxyl group and the proton on the morpholine nitrogen, identifying them as the primary sites for interaction with nucleophiles.
Conformational Analysis and Energy Landscapes
Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and to map the energy landscape that governs their interconversion. nih.govrsc.org
The six-membered morpholine ring is not planar and, like cyclohexane, typically adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net In this compound, the substituents (two methyl groups and one carboxylic acid group) can occupy either axial or equatorial positions on this chair.
The relative stability of these conformers is dictated by steric interactions. Generally, conformers with bulky substituents in the more spacious equatorial positions are energetically favored over those with substituents in the crowded axial positions, which can lead to destabilizing 1,3-diaxial interactions. nih.gov The most stable conformer would likely have the carboxylic acid and both methyl groups in equatorial positions.
| Carboxylic Group Position | 5-Methyl Group Position | 6-Methyl Group Position | Predicted Relative Stability |
|---|---|---|---|
| Equatorial | Equatorial | Equatorial | Most Stable |
| Axial | Equatorial | Equatorial | Less Stable |
| Equatorial | Axial | Equatorial | Less Stable |
| Axial | Axial | Axial | Least Stable |
The syn conformation (dihedral angle ~0°) is often more stable in the gas phase due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. nih.gov However, in a solution, solvent interactions can alter this preference, sometimes favoring the anti conformation (dihedral angle ~180°). nih.gov The methyl groups also exhibit rotational freedom, although their barriers to rotation are typically low. Computational analysis can quantify the energy differences between these various rotameric states.
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret and verify experimental data. Methods like DFT can accurately calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net
Vibrational Spectroscopy: Theoretical calculations can predict the infrared and Raman spectra by determining the vibrational modes of the molecule. Key predicted frequencies for this compound would include the characteristic C=O stretching vibration of the carboxylic acid (typically ~1700-1750 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), the N-H stretch (~3300-3500 cm⁻¹), and various C-H stretching and bending modes. nih.gov
NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. These values are highly sensitive to the local electronic environment of each nucleus, which is determined by the molecule's conformation and charge distribution. Comparing calculated shifts with experimental data is a robust method for confirming the three-dimensional structure of the most stable conformer in solution. nih.gov
| Spectroscopic Technique | Parameter | Predicted Value/Region |
|---|---|---|
| FT-IR | C=O Stretch (Carboxylic Acid) | ~1730 cm⁻¹ |
| O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) | |
| N-H Stretch (Morpholine) | ~3350 cm⁻¹ | |
| ¹H NMR | COOH Proton | 10-12 ppm |
| CH₃ Protons | 1.0-1.5 ppm | |
| ¹³C NMR | C=O Carbon | 170-180 ppm |
| CH₃ Carbons | 15-25 ppm |
Note: These spectroscopic values are hypothetical predictions based on characteristic group frequencies and chemical shifts for similar functional groups.
Computational NMR Chemical Shift Prediction
There are no published studies detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound.
Such an investigation would typically involve using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The results are often presented in a data table comparing predicted chemical shifts to experimentally determined values to validate the computational model. Factors like the choice of functional (e.g., B3LYP, mPW1PW91), basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent effects are crucial for achieving high accuracy.
Computational Vibrational Spectroscopy Prediction
No specific computational vibrational spectroscopy predictions for this compound have been reported in the scientific literature.
A theoretical vibrational analysis would involve calculating the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations, typically performed using DFT methods, predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are used to assign specific vibrational modes (e.g., C-H stretch, C=O stretch, N-H bend) to the experimentally observed spectral peaks. Such data is invaluable for confirming the molecule's structure and understanding its bonding characteristics. A data table would typically list the predicted frequencies, their intensities, and the corresponding vibrational mode assignments.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies elucidating reaction mechanisms involving this compound are available in the current body of scientific research.
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. This type of study involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and reaction products. By calculating the activation energies and reaction energies, researchers can determine the most likely mechanism and predict reaction kinetics. The results, often visualized with energy profile diagrams, provide molecular-level insights that are difficult to obtain through experimental means alone.
Vi. Advanced Applications in Chemical Synthesis and Materials Science
Role as Chiral Building Blocks in Asymmetric Organic Synthesis
In asymmetric synthesis, the goal is to create specific stereoisomers of a target molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product. nih.gov Morpholine (B109124) derivatives, synthesized from readily available chiral precursors like amino acids, serve as excellent examples of such building blocks. nih.govresearchgate.net
The defined spatial arrangement of substituents on the morpholine ring allows it to control the stereochemical outcome of reactions, enabling the construction of complex molecular frameworks with high precision. The synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives can be achieved through polymer-supported methods, starting from materials like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. nih.gov This approach facilitates the creation of diverse structures by modifying the core scaffold. For instance, the inherent structure of the morpholine ring can direct the approach of reagents, leading to the selective formation of one enantiomer over another in subsequent synthetic steps. This strategy has been employed in the enantioselective synthesis of complex molecules like 5-phenylmorphans and cis-octahydroisoquinolines, where the rigid heterocyclic structure is key to establishing the desired stereochemistry. nih.gov
5,6-Dimethylmorpholine-3-carboxylic acid serves as a versatile stereochemically defined intermediate. The synthesis of such morpholine derivatives often starts from chiral amino acids, ensuring the absolute configuration of the initial stereocenters. nih.gov Subsequent reactions can introduce additional stereocenters with high diastereoselectivity, controlled by the existing chiral information within the morpholine ring. A key advantage is the ability to perform stereoselective transformations, such as including triethylsilane during cleavage from a solid support, which results in the stereoselective formation of the corresponding morpholine-3-carboxylic acids with a specific configuration at the newly formed stereocenter. nih.govresearchgate.net These well-defined intermediates are crucial for building complex natural products and pharmaceutical agents where precise control of stereochemistry is paramount.
Table 1: Synthesis of Stereochemically Defined Morpholine Derivatives
| Starting Material | Key Reagents | Product Type | Stereochemical Outcome | Reference |
| Immobilized Fmoc-Ser(tBu)-OH | Trifluoroacetic acid, Triethylsilane | Morpholine-3-carboxylic acid | Stereoselective formation of new stereocenter | nih.gov |
| Immobilized Fmoc-Thr(tBu)-OH | Trifluoroacetic acid, Triethylsilane | Morpholine-3-carboxylic acid | Stereoselective formation of new stereocenter | nih.gov |
| Immobilized Fmoc-Cys(Trt)-OH | Trifluoroacetic acid, Triethylsilane | Thiomorpholine-3-carboxylic acid | Stereoselective formation of new stereocenter | nih.gov |
Ligand Design for Catalysis and Coordination Chemistry
The structure of this compound, containing both a secondary amine (a Lewis base) and a carboxylic acid group, makes it an ideal candidate for development as a chiral ligand. Such N,O-bidentate ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.
Chiral ligands are fundamental to asymmetric transition metal catalysis, where they enable the synthesis of enantiomerically enriched products. snnu.edu.cn While direct applications of this compound are not extensively documented, its structural motifs suggest significant potential. The nitrogen and oxygen atoms can bind to transition metals like palladium, rhodium, iridium, or copper, forming a stable five- or six-membered chelate ring. snnu.edu.cnnih.gov This coordination would position the dimethyl substituents to effectively shield one face of the catalytic center, directing the substrate to bind in a specific orientation and thus achieving high enantioselectivity in reactions such as asymmetric hydrogenations, allylic alkylations, and C-H functionalization. snnu.edu.cnscispace.com
Table 2: Potential Applications in Asymmetric Transition Metal Catalysis
| Transition Metal | Potential Reaction Type | Role of Ligand |
| Palladium (Pd) | Asymmetric Allylic Alkylation, Heck Reaction | Creates a chiral pocket to control nucleophilic attack or migratory insertion. scispace.com |
| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroformylation | Induces chirality in the reduction of prochiral olefins or in C-C bond formation. |
| Iridium (Ir) | Asymmetric Hydrogenation of "unfunctionalized" olefins | Controls enantioselectivity in the reduction of challenging substrates. |
| Copper (Cu) | Asymmetric Conjugate Addition, Cyclopropanation | Enforces a chiral environment for the formation of C-C bonds. |
In organocatalysis, small chiral organic molecules are used to accelerate chemical reactions enantioselectively. Morpholine derivatives have emerged as an effective, though underutilized, class of organocatalysts, particularly in reactions proceeding through an enamine intermediate. nih.gov Research has shown that morpholine-based catalysts containing a carboxylic acid function, such as derivatives of this compound, can be highly efficient for 1,4-addition reactions between aldehydes and nitroolefins. nih.gov
The carboxylic acid group is crucial for this catalytic activity, likely participating in a key proton transfer step or organizing the transition state through hydrogen bonding. The stereochemistry of the morpholine ring, such as a cis relationship between a substituent at the C-5 position and the C-2 carboxylic acid, has been shown to induce excellent diastereo- and enantioselectivity. nih.gov These catalysts can be effective at very low loadings (e.g., 1 mol%), achieving high conversions and selectivities, rivaling more traditional organocatalysts like proline. nih.gov
Table 3: Performance of a Morpholine-Based Organocatalyst in a Michael Addition
| Catalyst Loading | Reactants | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| 1 mol% | Propanal and β-nitrostyrene | 90-99% | 70-99% | nih.gov |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. longdom.org The functional groups on this compound give it the potential to act as a tecton, or building block, for the construction of larger, ordered supramolecular architectures through self-assembly.
The carboxylic acid moiety is a powerful and well-understood functional group in supramolecular chemistry, capable of forming robust and highly directional hydrogen bonds. Typically, carboxylic acids form dimeric structures through a pair of O-H···O=C hydrogen bonds. Furthermore, the morpholine ring contains a hydrogen bond-accepting ether oxygen and a hydrogen bond-donating/accepting secondary amine. The interplay between these different functional groups could lead to the formation of predictable one-, two-, or three-dimensional networks. The defined stereochemistry of the chiral centers would translate into a specific chiral packing arrangement in the solid state, potentially leading to materials with unique chiroptical properties. This controlled self-assembly is fundamental to creating functional materials for applications in areas like nonlinear optics, ferroelectrics, and chiral separations. frontiersin.org
Table 4: Potential Non-Covalent Interactions in this compound
| Functional Group | Potential Interaction | Role in Self-Assembly |
| Carboxylic Acid (-COOH) | Strong Hydrogen Bonding (Donor & Acceptor) | Formation of robust synthons (e.g., dimers, catemers) |
| Morpholine Nitrogen (-NH-) | Hydrogen Bonding (Donor & Acceptor) | Inter- and intramolecular linking of units |
| Morpholine Oxygen (-O-) | Hydrogen Bonding (Acceptor) | Cross-linking of supramolecular chains or sheets |
Utilization in Polymer and Advanced Material Development
Following a comprehensive review of scientific literature and patent databases, no specific information, research findings, or data tables detailing the utilization of this compound in the development of polymers or advanced materials could be located. The current body of scientific and technical knowledge available in the public domain does not appear to cover the application of this specific chemical compound in these fields. Therefore, a detailed discussion, including research findings and data tables on its role as a monomer, catalyst, additive, or component in polymers and advanced materials, cannot be provided at this time.
Vii. Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes to 5,6-Dimethylmorpholine-3-carboxylic Acid
The increasing importance of environmentally friendly synthesis methods is a major trend in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Traditional routes to complex morpholines often involve multiple steps, harsh reagents, and significant waste generation. numberanalytics.comnih.gov Future research will focus on developing more efficient and sustainable methods for producing this compound.
A promising approach involves the annulation of 1,2-amino alcohols. chemrxiv.org Recent breakthroughs have demonstrated a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govacs.org This two-step method avoids the use of heavy metal catalysts and harsh reducing agents, representing a significant improvement in environmental and safety profiles over traditional three-step protocols that proceed via a morpholinone intermediate. chemrxiv.org Adapting this methodology could provide a direct and sustainable route to the target compound. The focus will be on optimizing reaction conditions, utilizing eco-friendly solvents, and minimizing waste to align with the principles of green chemistry. nih.gov
| Parameter | Traditional Route (e.g., via Chloroacetyl Chloride) | Potential Green Route (e.g., via Ethylene Sulfate) |
|---|---|---|
| Number of Steps | Typically 3 or more (acylation, cyclization, reduction) chemrxiv.org | 1-2 steps (selective monoalkylation, cyclization) nih.gov |
| Reagents | Chloroacetyl chloride, strong bases, boron/aluminum hydrides chemrxiv.org | Ethylene sulfate, tBuOK (inexpensive and common reagents) acs.org |
| Redox Economy | Requires separate oxidation and reduction steps | Redox neutral nih.gov |
| Waste Profile | Generates significant inorganic salt waste and spent reducing agents | Reduced waste generation, fewer byproducts nih.gov |
| Safety Concerns | Use of pyrophoric hydrides and corrosive acid chlorides | Fewer hazardous reagents nih.gov |
Exploration of Novel Reactivity and Functionalization Pathways for Advanced Derivatives
The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, often acting as a key interacting element with biological targets or as a modulator of pharmacokinetic properties. nih.govacs.org To explore the therapeutic potential of this compound fully, future research must focus on developing novel methods to functionalize its core structure. This will enable the creation of diverse chemical libraries for biological screening. e3s-conferences.org
Key areas for exploration include:
N-Functionalization: The secondary amine of the morpholine ring is a prime site for modification. Reactions such as N-arylation, N-alkylation, and acylation can introduce a wide range of substituents, enabling fine-tuning of the molecule's properties.
Carboxylic Acid Derivatization: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and alcohols. This is particularly relevant for creating peptidomimetics or probes for biological studies.
C-H Functionalization: Direct functionalization of the C-H bonds on the morpholine ring represents a modern and efficient strategy for creating complex derivatives without the need for pre-functionalized starting materials. This atom-economical approach can introduce new substituents at positions that are difficult to access through traditional methods.
These functionalization strategies will be crucial for conducting structure-activity relationship (SAR) studies to identify derivatives with enhanced biological activity and improved drug-like properties. nih.gov
| Reaction Type | Target Site | Potential Reagents | Application of Derivatives |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid | Amines, coupling agents (e.g., HATU, EDCI) | Peptidomimetics, enzyme inhibitors, property modulation |
| Esterification | Carboxylic Acid | Alcohols, acid catalysts | Prodrugs, modulation of solubility and cell permeability |
| Buchwald-Hartwig Amination | Ring Nitrogen | Aryl halides, Palladium catalyst, ligand | Bioactive compounds, SAR studies acs.org |
| Reductive Amination | Ring Nitrogen | Aldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃) | Introduction of diverse alkyl substituents |
| C-H Activation/Functionalization | Ring C-H Bonds | Transition metal catalysts (e.g., Pd, Rh, Ru) | Novel scaffolds, late-stage functionalization of complex molecules |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and chemical industries. acs.org Flow chemistry offers numerous advantages for the synthesis of chiral molecules and active pharmaceutical ingredients (APIs), including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. nih.govbohrium.com
The stereoselective synthesis of a polysubstituted molecule like this compound could greatly benefit from flow chemistry. rsc.org Continuous processing can improve diastereoselectivity and enantioselectivity by enabling precise temperature control and rapid mixing, which are often difficult to achieve in large-scale batch reactors. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risk. acs.org
Automated synthesis platforms, which often integrate flow reactors, can further accelerate research by enabling high-throughput experimentation and the rapid synthesis of compound libraries. researchgate.netucla.edunih.gov By automating the synthesis and derivatization of this compound, researchers can efficiently explore a vast chemical space, accelerating the discovery of new drug candidates. nih.govfrontiersin.org
| Technology | Advantage | Relevance to this compound |
|---|---|---|
| Flow Chemistry | Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions. |
| Precise Control | Improved control over stereochemistry (cis/trans isomers) and reaction selectivity. nih.gov | |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. acs.org | |
| Automated Synthesis | High Throughput | Rapid generation of a library of derivatives for SAR studies. researchgate.net |
| Reproducibility | Reduced human error and increased consistency of results. youtube.com | |
| Data Integration | Seamless integration with data analysis and machine learning platforms. |
Application of Data-Driven Discovery and Machine Learning in Morpholine Chemistry
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. nih.gov For a scaffold like this compound, these computational tools offer powerful new avenues for exploration. Data-driven approaches are increasingly used to address the high costs and failure rates associated with drug development. livestorm.co
Future research will likely employ ML models for several key tasks:
Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, drawing on vast reaction databases. nih.gov
Reaction Optimization: Machine learning algorithms can predict the optimal conditions (catalyst, solvent, temperature) for a given reaction, reducing the time and resources spent on empirical optimization. acs.org
Property Prediction: By training models on existing data, researchers can predict the biological activities, pharmacokinetic properties (ADME/Tox), and physicochemical characteristics of virtual derivatives of this compound. This allows for the in silico screening of vast compound libraries to prioritize the most promising candidates for synthesis.
By integrating AI and machine learning, the design-make-test-analyze cycle can be significantly accelerated, leading to a more efficient and targeted discovery process for new therapeutics based on the morpholine scaffold. youtube.com
| Application Area | Machine Learning Task | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis prediction | Identification of novel, more efficient synthetic routes. nih.gov |
| Reaction Development | Condition optimization, yield prediction | Accelerated development of robust and high-yielding reactions. youtube.com |
| Drug Discovery | QSAR modeling, ADME/Tox prediction | Prioritization of high-potential derivatives for synthesis, reducing attrition rates. |
| Library Design | Generative models for new molecules | Exploration of novel chemical space around the core scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-Dimethylmorpholine-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors with morpholine derivatives followed by carboxylation. Key reagents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC) and N-hydroxy-succinimide (NHS) are often used to activate carboxylic acid intermediates for coupling reactions . Optimization may include solvent selection (e.g., anhydrous DMF for moisture-sensitive steps ), temperature control to prevent racemization, and purification via column chromatography or recrystallization. Yield improvements can be achieved by monitoring reaction progress via TLC or HPLC.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm stereochemistry and substituent positions.
- FT-IR to verify the presence of carboxyl (-COOH) and morpholine ring (C-O-C) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Comparative analysis with literature data for analogous morpholine-carboxylic acids (e.g., indole-3-carboxylic acid derivatives ) can resolve ambiguities in peak assignments.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Photostability : Exposure to UV/visible light to evaluate degradation pathways.
- Hygroscopicity : Storage in desiccators with inert atmospheres (e.g., argon) to prevent hydrolysis of the morpholine ring .
Standardized protocols from safety data sheets (e.g., for 5-Formylfuran-3-carboxylic acid ) recommend −20°C storage in amber vials for long-term preservation.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological or catalytic activity?
- Methodological Answer : Enantiomeric separation via chiral HPLC or capillary electrophoresis can isolate stereoisomers. Activity assays (e.g., enzyme inhibition or receptor binding) paired with computational docking studies (using software like AutoDock Vina) can correlate stereochemistry with functional outcomes. For example, morpholine rings in similar compounds exhibit conformation-dependent interactions with biological targets .
Q. What strategies resolve contradictions in reported pKa values for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or measurement techniques (potentiometric vs. spectrophotometric). Standardize conditions using a universal buffer (e.g., 0.1 M KCl) and validate via comparative titration with reference acids (e.g., benzoic acid, pKa 4.2 ). DFT calculations (e.g., Gaussian software) can model protonation states and predict pKa values, reconciling experimental data .
Q. How can the compound’s reactivity in nucleophilic acyl substitution reactions be systematically evaluated?
- Methodological Answer : Design kinetic studies using model nucleophiles (e.g., amines or alcohols) under controlled pH and temperature. Monitor reaction rates via UV-Vis spectroscopy or LC-MS. For mechanistic insights, isotope labeling (e.g., ¹⁸O in the carboxyl group) or in situ IR can track intermediate formation. Reference protocols from nitrofuran-carboxylic acid amide syntheses provide analogous frameworks.
Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?
- Methodological Answer : Use quantitative structure-property relationship (QSPR) models (e.g., ALOGPS or SwissADME) with input from molecular descriptors (e.g., topological surface area, H-bond donors). Experimental validation via shake-flask assays (octanol-water partitioning) and comparison with structurally related acids (e.g., 6-Methylindole-3-carboxylic acid ) enhance prediction accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
